N-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)methanesulfonamide
Description
N-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C20H18ClNO3S This compound is known for its unique structural features, which include a benzyloxy group attached to a phenyl ring and a chlorophenyl group linked to a methanesulfonamide moiety
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-phenylmethoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c21-18-8-6-17(7-9-18)15-26(23,24)22-19-10-12-20(13-11-19)25-14-16-4-2-1-3-5-16/h1-13,22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASBJTUNXZLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzyloxyphenyl Intermediate: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.
Introduction of Chlorophenyl Group: The next step involves the reaction of 4-(benzyloxy)phenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to form N-[4-(benzyloxy)phenyl]-4-chlorobenzenesulfonamide.
Final Coupling: The final step involves the coupling of N-[4-(benzyloxy)phenyl]-4-chlorobenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and chlorophenyl positions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide moiety.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Common reagents include palladium catalysts and boronic acids, with conditions involving the use of bases such as potassium phosphate and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may yield biaryl compounds.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, the compound may inhibit the activity of enzymes involved in inflammation or cell signaling, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-[4-(benzyloxy)phenyl]glycinamide: This compound has a similar benzyloxyphenyl structure but differs in the presence of a glycinamide moiety.
N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: This compound has a similar benzyloxyphenyl structure but includes a quinazolinylsulfanylacetamide moiety.
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